delta4-Cephalexin Diketopiperazine (Technical Grade)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Delta4-Cephalexin Diketopiperazine (Technical Grade): is a derivative of cephalexin, a first-generation cephalosporin antibiotic. This compound is primarily used in research and industrial applications due to its unique chemical properties and potential biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of delta4-Cephalexin Diketopiperazine involves the cyclization of cephalexin under specific conditions. The reaction typically requires a dehydrating agent to facilitate the formation of the diketopiperazine ring. Common reagents used in this process include acetic anhydride and pyridine .

Industrial Production Methods: In an industrial setting, the production of delta4-Cephalexin Diketopiperazine is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Delta4-Cephalexin Diketopiperazine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic medium.

Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted diketopiperazines.

Applications De Recherche Scientifique

Delta4-Cephalexin Diketopiperazine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial properties and its ability to inhibit bacterial cell wall synthesis.

Medicine: Investigated for its potential use as an antibiotic or as a precursor in the development of new drugs.

Industry: Used in the production of high-quality reference materials and proficiency testing.

Mécanisme D'action

The mechanism of action of delta4-Cephalexin Diketopiperazine involves the inhibition of bacterial cell wall synthesis. This compound targets the penicillin-binding proteins (PBPs) in bacteria, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the weakening of the bacterial cell wall and eventual cell lysis .

Comparaison Avec Des Composés Similaires

Cephalexin: A first-generation cephalosporin antibiotic used to treat bacterial infections.

Diketopiperazines: A class of cyclic dipeptides with diverse biological activities, including antimicrobial and anticancer properties.

Comparison: Delta4-Cephalexin Diketopiperazine is unique due to its specific structure, which combines the properties of cephalexin and diketopiperazines. This combination enhances its stability and potential biological activities, making it a valuable compound for research and industrial applications .

Activité Biologique

Delta4-Cephalexin Diketopiperazine (Technical Grade), a derivative of the antibiotic cephalexin, belongs to the diketopiperazine (DKP) class of compounds. DKPs are known for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties. This article reviews the biological activity of delta4-Cephalexin Diketopiperazine, focusing on its chemical structure, biological effects, and relevant research findings.

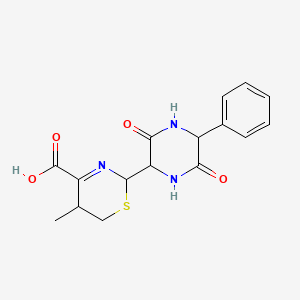

- Chemical Name : Delta4-Cephalexin Diketopiperazine

- CAS Number : 65870-52-2

- Molecular Formula : C16H17N3O4S

- Molecular Weight : 347.39 g/mol

- Structure : The compound features a six-membered piperazine ring that is crucial for its pharmacological properties.

Antimicrobial Activity

Delta4-Cephalexin Diketopiperazine exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that diketopiperazines can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) :

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 4–8 |

| Enterococcus faecalis | 4–8 |

| Streptococcus pneumoniae | 4–8 |

| Candida albicans | 2–8 |

| Aspergillus fumigatus | 8 |

Study on Biological Effects

A comparative study highlighted the biological effects of various diketopiperazines, including delta4-Cephalexin. The study assessed cytotoxicity and DNA synthesis in cultured cells, indicating that these compounds could modulate cellular responses effectively. The results showed a correlation between chemical reactivity and biological activity .

Clinical Trials

A randomized controlled trial investigated the efficacy of cephalexin in treating skin and soft tissue infections caused by MRSA. Although this study focused on cephalexin rather than its diketopiperazine form, it provides insights into the clinical relevance of related compounds. The trial reported a clinical cure rate of approximately 84% among patients treated with cephalexin .

Propriétés

Formule moléculaire |

C16H17N3O4S |

|---|---|

Poids moléculaire |

347.4 g/mol |

Nom IUPAC |

2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |

InChI |

InChI=1S/C16H17N3O4S/c1-8-7-24-15(19-10(8)16(22)23)12-14(21)17-11(13(20)18-12)9-5-3-2-4-6-9/h2-6,8,11-12,15H,7H2,1H3,(H,17,21)(H,18,20)(H,22,23) |

Clé InChI |

NOPWEGGWWFOKMQ-UHFFFAOYSA-N |

SMILES canonique |

CC1CSC(N=C1C(=O)O)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.